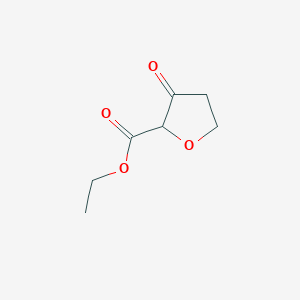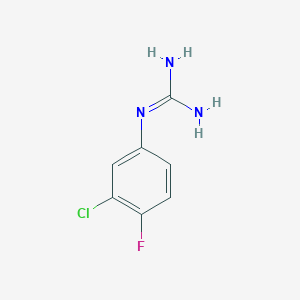
1-(3-Chloro-4-fluorophenyl)guanidine
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)guanidine is a chemical compound with the molecular formula C7H7ClFN3. It has a molecular weight of 187.6 . The IUPAC name of this compound is N-(3-chloro-4-fluorophenyl)guanidine .
Molecular Structure Analysis
The InChI code for 1-(3-Chloro-4-fluorophenyl)guanidine is 1S/C7H7ClFN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
1-(3-Chloro-4-fluorophenyl)guanidine has a molecular weight of 187.6 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Biological Activities and Therapeutic Potential
Guanidine compounds, including derivatives like 1-(3-Chloro-4-fluorophenyl)guanidine, are pivotal in the realm of scientific research due to their diverse biological activities. These compounds are known for their therapeutic potential across a wide spectrum of diseases. Guanidine derivatives serve as a foundational structure for developing drugs that target the central nervous system, act as anti-inflammatory agents, inhibit Na+/H+ exchanger and NO synthase, and possess antithrombotic, antidiabetic, and chemotherapeutic properties. The versatility of guanidine compounds extends to their use as guanidinium-based transporters and vectors, highlighting their significance in drug design and development (Sączewski & Balewski, 2009).
Screening and Development of New Drugs
The exploration and synthesis of novel guanidine derivatives are crucial for advancing medicinal chemistry. Guanidine functionality, found in natural and synthetic sources, contributes to the pharmacological action of many pharmaceutical products. Research focused on small peptides, peptidomimetics, and newly synthesized guanidine derivatives is vital for discovering lead drug candidates with potential therapeutic applications. These include treatments for neurodegenerative diseases, inflammation, protozoal infections, HIV, cancer, diabetes, and more. The ongoing screening and testing of guanidine-based compounds underscore their promise as future therapeutic options, necessitating further studies to fully understand their potential (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Antimicrobial and Antifungal Applications
The antimicrobial properties of guanidine compounds, including their efficacy against bacterial spores and molds, are of particular interest in medical microbiology. Compounds like polyhexamethylene-guanidine hydrochloride (PHMGH) are extensively used in antiseptics, wound dressings, and surface disinfectants due to their bactericidal and yeasticidal activities. Recent studies have explored the sporicidal and fungicidal capabilities of PHMGH, which, if proven effective, could revolutionize the use of guanidines in combating resistant microbial strains (Brill & Gabriel, 2015; Baugh, 2022).
Catalysis and Bioinorganic Chemistry
Guanidine copper complexes have garnered attention for their structural diversity and applications in bioinorganic chemistry and catalysis. The distinctive donor properties of guanidines, combined with their ability to form various coordination modes with copper, make these compounds valuable in addressing complex problems in chemistry. Their role in distributing the formal positive charge of metal throughout the guanidine unit offers unique advantages in copper coordination chemistry, highlighting the potential of guanidine derivatives in catalytic processes (Bienemann, Hoffmann, & Herres‐Pawlis, 2011).
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCRXUSPPZGVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



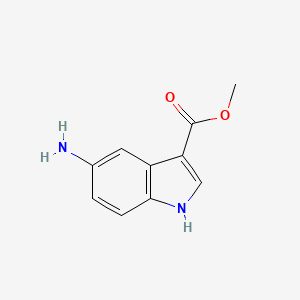
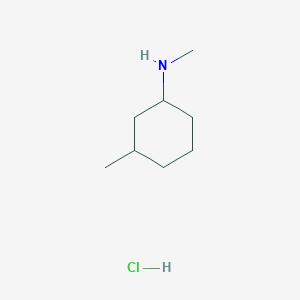
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)
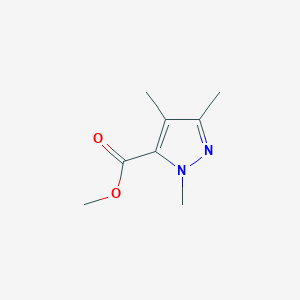
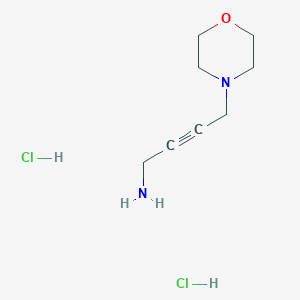
![(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1419779.png)
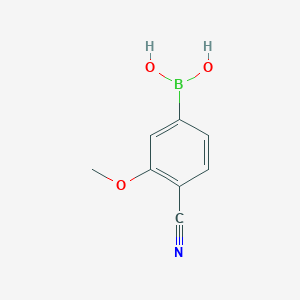
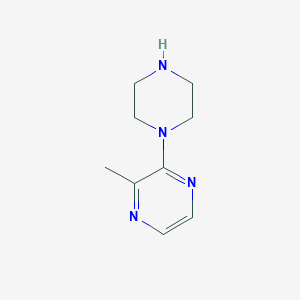
![6-methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1419785.png)
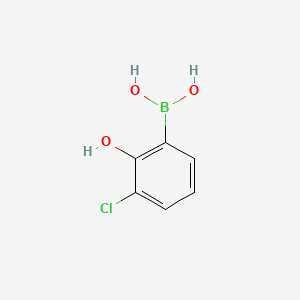
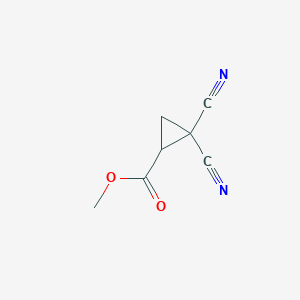
![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)

